molecular formula C5Cl4O B14733307 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- CAS No. 4723-74-4

2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro-

Cat. No.: B14733307
CAS No.: 4723-74-4
M. Wt: 217.9 g/mol
InChI Key: IPHNDZBXDVPRNK-UHFFFAOYSA-N
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Description

2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- is an organic compound with the molecular formula C5Cl4O It is a derivative of cyclopentadienone, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the cyclopentadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- typically involves the chlorination of cyclopentadienone. One common method is the reaction of cyclopentadienone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclopentadienone derivatives.

Scientific Research Applications

2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl group. These functional groups enable the compound to participate in various chemical reactions, forming covalent bonds with other molecules. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: This compound has phenyl groups instead of chlorine atoms, leading to different chemical properties and applications.

    1,3-Cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: This compound has methoxy groups in addition to chlorine atoms, affecting its reactivity and uses.

Uniqueness

2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro- is unique due to its high degree of chlorination, which imparts distinct reactivity and stability compared to other cyclopentadienone derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4O/c6-1-2(7)4(9)5(10)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNDZBXDVPRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462658
Record name 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4723-74-4
Record name 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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